molecular formula C16H17N3O4S2 B12417331 3-Ethyl-2-imine Meloxicam-d5

3-Ethyl-2-imine Meloxicam-d5

Cat. No.: B12417331
M. Wt: 384.5 g/mol
InChI Key: OMOBKXDGWGHXMU-SGEUAGPISA-N
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Description

3-Ethyl-2-imine Meloxicam-d5 is a deuterated analogue of 3-Ethyl-2-imine Meloxicam, which is an impurity of Meloxicam. It is primarily used in proteomics research and other scientific studies. The molecular formula of this compound is C16H12D5N3O4S2, and it has a molecular weight of 384.48 .

Preparation Methods

The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the introduction of deuterium atoms into the molecular structure of 3-Ethyl-2-imine Meloxicam. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .

the general approach involves the use of advanced synthetic techniques and rigorous quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

3-Ethyl-2-imine Meloxicam-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3-Ethyl-2-imine Meloxicam-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

    Environmental Studies: It is used to study the environmental fate and transport of chemicals.

    Clinical Diagnostics: It is used in the development of diagnostic assays and imaging techniques

Mechanism of Action

The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. Meloxicam inhibits prostaglandin synthetase (cyclooxygenase 1 and 2) enzymes, leading to a decreased synthesis of prostaglandins. Prostaglandins normally mediate painful inflammatory symptoms, so their inhibition results in analgesic and anti-inflammatory effects . The deuterated analogue, this compound, is used primarily for research purposes and may not have the same therapeutic effects as Meloxicam .

Comparison with Similar Compounds

3-Ethyl-2-imine Meloxicam-d5 is unique due to its deuterated nature, which makes it useful for specific research applications. Similar compounds include:

These compounds share similar chemical structures and properties but differ in their specific applications and isotopic compositions.

Properties

Molecular Formula

C16H17N3O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2

InChI Key

OMOBKXDGWGHXMU-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C

Canonical SMILES

CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C

Origin of Product

United States

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